Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate

Lipophilicity Physicochemical profiling Drug design

This protected 2-hydrazinopyridine enables cleaner Pd-catalyzed cross-couplings compared to unprotected hydrazines (CAS 89570-82-1) that form troublesome by-products. The 3-chloro-5-(trifluoromethyl) substitution elevates XLogP3 to 3.0, offering a +0.7 log unit advantage over des-chloro analogs for cellular permeability. With NLT 98% purity, it serves as an analytical reference standard without prepurification. Ideal for kinase library design and SDHI agrochemical research.

Molecular Formula C9H9ClF3N3O2
Molecular Weight 283.64
CAS No. 287979-04-8
Cat. No. B2679538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate
CAS287979-04-8
Molecular FormulaC9H9ClF3N3O2
Molecular Weight283.64
Structural Identifiers
SMILESCCOC(=O)NNC1=C(C=C(C=N1)C(F)(F)F)Cl
InChIInChI=1S/C9H9ClF3N3O2/c1-2-18-8(17)16-15-7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3,(H,14,15)(H,16,17)
InChIKeyCTHHLHYRJLQKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate (CAS 287979-04-8): Core Physicochemical Profile for Procurement Screening


Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate is a protected 2-hydrazinopyridine derivative bearing a 3-chloro-5-(trifluoromethyl) substitution on the pyridine ring and an ethyl carbamate (ethoxycarbonyl) protecting group on the hydrazine moiety. The compound has a molecular formula of C9H9ClF3N3O2 and a molecular weight of 283.63 g/mol [1]. Predicted physicochemical properties include a density of 1.470±0.06 g/cm³ and a pKa of 8.95±0.43 . Its computed XLogP3 is 3.0, with 2 hydrogen bond donors and 7 hydrogen bond acceptors [1]. Commercially, it is supplied at purities of ≥95% (AKSci) and ≥98% (MolCore) .

Why Close Analogs Cannot Substitute for Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate


Simply exchanging this compound for a des-chloro analog or an unprotected hydrazine counterpart overlooks critical differences in lipophilicity and synthetic compatibility. The combination of the electron-withdrawing chloro and trifluoromethyl groups significantly elevates XLogP3 to 3.0 versus 2.3 for the non-chlorinated analog [1][2], which can directly impact membrane permeability and target engagement in a cellular context. Moreover, unprotected 2-hydrazinopyridines such as CAS 89570-82-1 are documented to suffer from low synthetic yields due to competing by-product formation [3], whereas the ethyl carbamate-protected architecture of the target compound is specifically designed to enable cleaner Pd-catalyzed cross-coupling reactions [4]. These differences mean that procurement decisions based solely on structural similarity risk selecting a compound with measurably different physicochemical behavior and a non-viable synthetic pathway.

Quantitative Differentiation Evidence for Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate vs. Analogs


Lipophilicity (XLogP3) Comparison: Chlorinated Target vs. Des-Chloro Analog

The target compound exhibits a computed XLogP3 of 3.0, which is 0.7 log units higher than the structurally closest des-chloro analog, ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate (CAS 883010-89-7, XLogP3 = 2.3) [1][2]. This increased lipophilicity is directly attributable to the 3-chloro substituent and can translate into improved membrane permeability in cellular assays.

Lipophilicity Physicochemical profiling Drug design

Hydrogen Bond Donor (HBD) Count Differential: Impact on Binding Interactions

The target compound has 2 hydrogen bond donors (HBDs), compared to 1 HBD for the amino-acetate analog ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate (CAS 246022-36-6) [1][2]. The additional HBD arises from the hydrazine NH adjacent to the pyridine ring and can enable a distinct hydrogen-bonding pharmacophore not accessible with the simpler amino linker.

Hydrogen bonding Medicinal chemistry Structure-activity relationships

Synthetic Compatibility: Protected Hydrazine Enables Cleaner Cross-Coupling vs. Unprotected Hydrazine

The synthesis of unprotected 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine (CAS 89570-82-1) under nucleophilic substitution conditions is reported to give a low yield due to the formation of the by-product 1-(5,6-dichloropyridin-3-yl)hydrazine [1]. In contrast, catalytic amination methodologies employing protected hydrazine substrates (such as the ethyl carbamate motif present in the target compound) proceed with good yields and avoid these side reactions [2]. While a direct yield comparison under identical conditions has not been published, the class-level inference is that the protected architecture is essential for achieving practical synthetic throughput.

Synthetic chemistry Cross-coupling Process chemistry

Commercial Purity Benchmark: ≥98% High-Purity Grade Availability

The target compound is commercially available at a purity of NLT 98% (MolCore) and ≥95% (AKSci) . In contrast, several closest analogs, such as the des-chloro pyridyl hydrazinecarboxylate (CAS 883010-89-7), have no publicly listed purity specification in major catalogs, and the unprotected hydrazine CAS 89570-82-1 is typically supplied at 95% purity (Aladdin, ABCR) . The availability of a certified 98% grade simplifies its use as an analytical reference standard or as a high-purity building block for regulatory-sensitive medicinal chemistry programs.

Chemical procurement Quality assurance Reference standards

Procurement-Driven Application Scenarios for Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate


Medicinal Chemistry: Kinase Inhibitor or Cellular Probe Design Requiring Enhanced Lipophilicity

When designing a compound library targeting intracellular kinases, the +0.7 log unit XLogP3 advantage of this target compound over its des-chloro analog can be decisive for achieving adequate cell permeability [1][2]. Its hydrazinecarboxylate moiety also provides an additional hydrogen bond donor compared to amino-linker analogs, offering a distinct SAR handle for hinge-binding optimization [3].

Multi-Step Organic Synthesis: Serving as a Stable, Protected Hydrazine Building Block

In synthetic routes requiring a 2-hydrazinopyridine nucleophile that must survive multiple transformations, the ethyl carbamate protection is essential. Unprotected hydrazines like CAS 89570-82-1 are documented to form troublesome by-products under standard conditions, limiting their utility in complex sequences [4]. This compound's protected form enables cleaner Pd-catalyzed aminations consistent with the methodologies validated by Arterburn et al. [5].

Analytical Reference Standard and QC Benchmarking

With a commercially certified purity of NLT 98% , this compound can be directly deployed as an analytical reference standard for HPLC calibration, LC-MS quantification, or batch release testing in programs requiring high analytical fidelity—without the need for preparatory purification that would be necessary for less pure or unspecified-grade analogs.

Pesticide Intermediate Exploratory Research

As a protected hydrazine intermediate bearing the 3-chloro-5-(trifluoromethyl)pyridine pharmacophore found in commercial SDHI fungicides (e.g., fluopyram) [6], this compound is structurally positioned for use in exploratory agrochemical research where the hydrazinecarboxylate group can be selectively deprotected or further functionalized to generate novel pyrazole or pyridazine derivatives [7].

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